molecular formula C10H10ClN3O2 B12734159 (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133661-89-9

(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12734159
CAS No.: 133661-89-9
M. Wt: 239.66 g/mol
InChI Key: MOKRRLGCJHIZMD-AWNIVKPZSA-N
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Description

(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazide functional group attached to an ethylidene moiety, which is further connected to a chlorophenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of aminooxoacetic acid with 1-(2-chlorophenyl)ethylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and chlorophenyl compounds. The reaction is often conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Post-reaction, the compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Aminooxoacetic acid derivatives: These compounds share the aminooxoacetic acid moiety but differ in the substituents attached to the hydrazide group.

    Chlorophenyl hydrazides: Compounds with a chlorophenyl ring attached to a hydrazide group, similar to (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide.

Uniqueness

This compound is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

133661-89-9

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

N'-[(E)-1-(2-chlorophenyl)ethylideneamino]oxamide

InChI

InChI=1S/C10H10ClN3O2/c1-6(13-14-10(16)9(12)15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,15)(H,14,16)/b13-6+

InChI Key

MOKRRLGCJHIZMD-AWNIVKPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)N)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)C(=O)N)C1=CC=CC=C1Cl

Origin of Product

United States

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